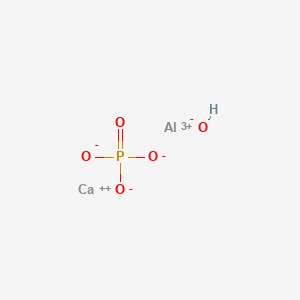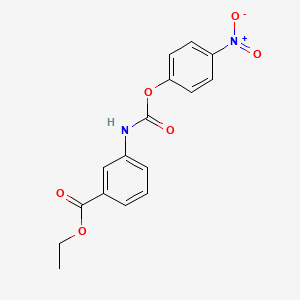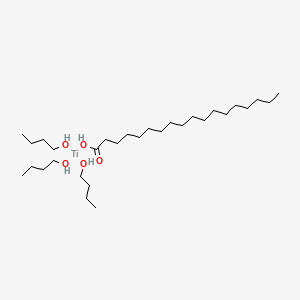
N-D-Gluconoyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-D-Gluconoyl-L-cysteine is a compound with the molecular formula C9H17NO8S. It is a derivative of L-cysteine, where the amino group is gluconoylated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-D-Gluconoyl-L-cysteine typically involves the reaction of L-cysteine with gluconic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the gluconoyl derivative. The process may involve the use of catalysts and specific pH conditions to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, and additional purification steps are incorporated to ensure the quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) are often used for purification .
Chemical Reactions Analysis
Types of Reactions
N-D-Gluconoyl-L-cysteine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the thiol group from L-cysteine and the hydroxyl groups from gluconic acid .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a disulfide bond.
Reduction: Reducing agents such as dithiothreitol (DTT) can reduce disulfide bonds back to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where various substituents can be
Properties
CAS No. |
94071-03-1 |
|---|---|
Molecular Formula |
C9H17NO8S |
Molecular Weight |
299.30 g/mol |
IUPAC Name |
(2R)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO8S/c11-1-4(12)5(13)6(14)7(15)8(16)10-3(2-19)9(17)18/h3-7,11-15,19H,1-2H2,(H,10,16)(H,17,18)/t3-,4+,5+,6-,7+/m0/s1 |
InChI Key |
CRUSWOCJZFSQPD-CXNFULCWSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)N[C@@H](CS)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)NC(CS)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


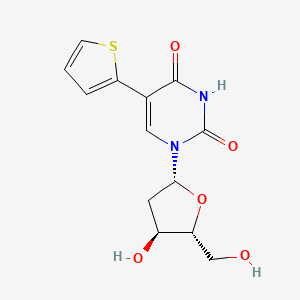
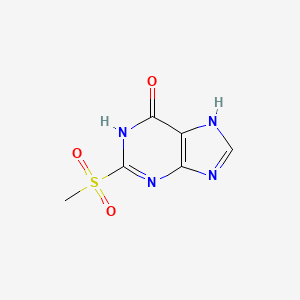
![{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12642166.png)
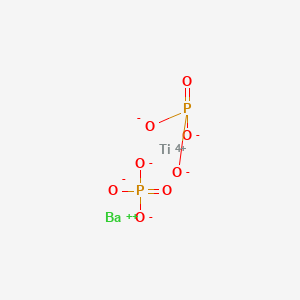

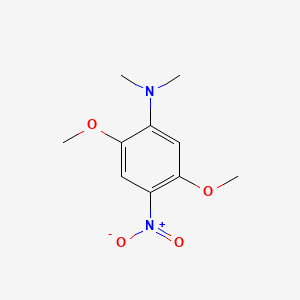
![2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol](/img/structure/B12642191.png)

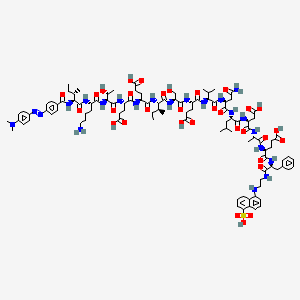
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-, Methyl ester](/img/structure/B12642204.png)

